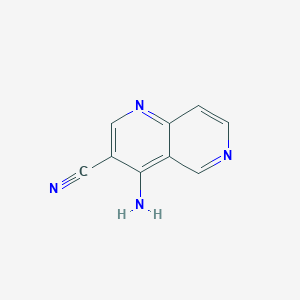

4-Amino-1,6-naphthyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N4 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

4-amino-1,6-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C9H6N4/c10-3-6-4-13-8-1-2-12-5-7(8)9(6)11/h1-2,4-5H,(H2,11,13) |

InChI Key |

QHRYSTGMRWUGJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C(C(=CN=C21)C#N)N |

Origin of Product |

United States |

A Closer Look at Naphthyridine Chemistry and Its Isomers

Naphthyridines are a class of aromatic heterocyclic compounds characterized by a molecular structure composed of two fused pyridine (B92270) rings. These compounds, also known as diazanaphthalenes, exist as six distinct isomers, differentiated by the positioning of their two nitrogen atoms. mdpi.comacs.org The isomeric forms are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). acs.orgnih.gov This structural diversity allows for a wide range of chemical properties and biological activities, making them a rich area of study for synthetic and medicinal chemists. mdpi.comresearchgate.net

The synthesis of naphthyridine derivatives can be a complex undertaking due to factors such as structural intricacy, the need for multiple synthetic steps, and challenges in achieving regioselectivity. researchgate.net However, the potential rewards in discovering novel compounds with significant biological applications continue to drive research in this area. researchgate.net

The Significance of the 1,6 Naphthyridine Scaffold

Among the various naphthyridine isomers, the 1,6-naphthyridine (B1220473) scaffold has emerged as a particularly valuable framework in the fields of organic and medicinal chemistry. researchgate.netnih.gov This "privileged structure" is a recurring motif in many biologically active compounds and serves as a versatile backbone for the development of new therapeutic agents. nih.govmdpi.com

The inherent properties of the 1,6-naphthyridine core make it an attractive starting point for drug discovery. nih.gov Its structure allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's pharmacological profile. nih.govnih.gov This has led to the development of 1,6-naphthyridine derivatives with a wide array of biological activities, including potential applications as anticancer and anti-human immunodeficiency virus (HIV) agents. researchgate.net

For instance, research has shown that certain 5-substituted-8-amino- researchgate.netnih.govnaphthyridines exhibit significant cytotoxicity against cancer cell lines. nih.gov Furthermore, derivatives of 1,6-naphthyridin-2(1H)-one have been identified as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in the treatment of hepatocellular carcinoma. acs.org The adaptability of the 1,6-naphthyridine scaffold has also been demonstrated in its use to develop c-Met kinase inhibitors, with one compound showing an IC50 of 2.6 μM. nih.gov

Current Research Trajectories for 4 Amino 1,6 Naphthyridine 3 Carbonitrile Derivatives

Strategies for the Construction of the 1,6-Naphthyridine Core

The formation of the bicyclic 1,6-naphthyridine ring system is achieved through methods that build the second pyridine (B92270) ring onto an existing, appropriately functionalized pyridine or pyridone precursor. mdpi.com

A predominant strategy involves the use of pre-functionalized pyridine derivatives as the foundational block for the second ring's annulation. This approach is valued for its directness and the predictable regiochemical outcomes based on the substitution pattern of the starting pyridine.

Derivatives of 4-aminopyridine (B3432731), such as 4-aminonicotinaldehyde (B1271976) and 4-aminonicotinonitrile (B111998), serve as versatile starting materials. nih.gov The amino group in these precursors acts as a nucleophile to initiate cyclization with a suitable partner that provides the remaining atoms for the new ring.

For instance, 4-aminonicotinaldehyde can undergo condensation with active methylene (B1212753) compounds like malonamide (B141969) in the presence of a base such as piperidine (B6355638) to form a 1,6-naphthyridin-2(1H)-one derivative. nih.gov Similarly, 4-aminonicotinonitrile can be condensed with diethyl malonate using a strong base like sodium ethoxide to yield a 1,6-naphthyridine scaffold bearing an amino group at the C4 position. nih.gov A mild and direct route to fused polycyclic 1,6-naphthyridin-4-amines involves the acid-mediated intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles, where the cyano group functions as a one-carbon synthon. nih.gov

Table 1: Synthesis of 1,6-Naphthyridine Derivatives from 4-Aminopyridine Precursors

| 4-Aminopyridine Precursor | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Aminonicotinaldehyde (24) | Malonamide (25) | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one (26) | nih.gov |

| 4-Aminonicotinonitrile (27) | Diethyl malonate (28) | NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one (29) | nih.gov |

Table generated based on data from cited sources.

An alternative strategy utilizes 4-chloropyridine (B1293800) derivatives, where the chlorine atom serves as a leaving group to facilitate ring closure. This method typically involves the disconnection of the N1-C8a and C3-C4 bonds of the target naphthyridine ring. nih.gov

A common precursor for this approach is ethyl 4,6-dichloro-3-pyridinecarboxylate. mdpi.comnih.gov The synthesis proceeds by first reacting the chloropyridine with an amine, which introduces the substituent at the N1 position of the final product. Subsequent condensation with a compound containing an active methylene group, such as methyl phenylacetate, leads to the formation of the second ring and affords the 1,6-naphthyridin-2(1H)-one structure. mdpi.comnih.gov

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single operation. bohrium.comresearchgate.net These reactions are characterized by high atom economy and procedural simplicity, making them attractive for generating libraries of structurally diverse compounds. bohrium.comrsc.org

One-pot syntheses are a hallmark of MCRs and have been extensively applied to the formation of 1,6-naphthyridines. These protocols often involve the reaction of an aldehyde, an active methylene compound like malononitrile (B47326), and a nitrogen-containing component. bohrium.comresearchgate.net

For example, a one-pot reaction of 2,2,6,6-tetramethylpiperidin-4-one with aromatic aldehydes and malononitrile in the presence of ammonium (B1175870) acetate (B1210297) yields 1,6-naphthyridine-3-carbonitrile (B14032121) derivatives. researchgate.net Another efficient, catalyst-free, one-pot method involves the condensation of salicylaldehyde (B1680747) derivatives, a malononitrile dimer, and other active methylene compounds in polyethylene (B3416737) glycol (PEG-400) to produce novel chromeno researchgate.netresearchgate.netnaphthyridine derivatives. rsc.org Furthermore, functionalized 1,6-naphthyridines have been synthesized via a multicomponent reaction of benzaldehydes, malononitrile, and 4-aminocumarin using a recyclable magnetic nanocatalyst in water at room temperature. bohrium.com

Table 2: Examples of One-Pot Multicomponent Syntheses of 1,6-Naphthyridine Derivatives

| Components | Catalyst/Solvent | Key Features | Product Type | Reference |

|---|---|---|---|---|

| 2,2,6,6-Tetramethylpiperidin-4-one, Aromatic Aldehydes, Malononitrile | Ammonium Acetate | One-pot reaction | 1,6-Naphthyridine-3-carbonitriles | researchgate.net |

| Salicylaldehyde derivatives, Malononitrile dimer, Active methylene compounds | PEG-400 (catalyst-free) | Green solvent, simple work-up | Chromeno researchgate.netresearchgate.netnaphthyridine derivatives | rsc.org |

| Benzaldehydes, Malononitrile, 4-Aminocumarin | SiO₂/Fe₃O₄@MWCNTs / Water | Recyclable catalyst, room temperature | Functionalized 1,6-Naphthyridines | bohrium.com |

Table generated based on data from cited sources.

The synthesis of the 1,6-naphthyridine core has also been accomplished by adapting well-established named reactions from general organic chemistry.

The Skraup reaction , traditionally used for quinoline (B57606) synthesis, can be modified to produce 1,6-naphthyridines. This involves reacting 4-aminopyridine with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. researchgate.netacs.org Refinements to the often-vigorous classic conditions, such as using a mixture of nitrobenzenesulfonic acids in sulfuric acid or starting with 4-aminopyridine-N-oxide followed by reduction, have enabled the synthesis of 1,6-naphthyridine in modest yields. researchgate.netacs.org

The Friedländer annulation is another key named reaction applied to this system. A BF₃·Et₂O-mediated Friedländer reaction between anthranilonitrile and a substituted 4-oxo-tetrahydroquinoline has been used to construct a benzo researchgate.netresearchgate.netnaphthyridin-4-amine scaffold. nih.gov More broadly, acid-mediated intramolecular Friedel-Crafts reactions represent an important strategy for synthesizing the benzo researchgate.netresearchgate.netnaphthyridine core. nih.gov

Applications of Named Reactions in 1,6-Naphthyridine Synthesis

Introduction of the 4-Amino and 3-Carbonitrile Functionalities

The introduction of the 4-amino and 3-carbonitrile groups is a defining feature of the target molecule. These functionalities can be incorporated either directly during the ring-forming reaction or through functionalization of a pre-existing 1,6-naphthyridine scaffold.

A common and efficient strategy is to utilize starting materials that already contain the precursors to the amino and cyano groups, which then become incorporated into the final naphthyridine ring during cyclization.

One such method involves a one-pot reaction of 2,2,6,6-tetramethylpiperidin-4-one with aromatic aldehydes and malononitrile in the presence of ammonium acetate to yield 1,6-naphthyridine-3-carbonitriles. researchgate.net Another approach is the condensation of 4-aminonicotinonitrile with diethyl malonate in the presence of sodium ethoxide, which directly affords a 1,6-naphthyridin-2(1H)-one bearing an amino group at the C4 position. nih.gov Furthermore, the condensation of 4,6-diaminonicotinaldehyde (B1627570) with substituted phenylacetonitriles leads to the formation of 3-aryl-1,6-naphthyridine-2,7-diamines. acs.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| 2,2,6,6-Tetramethylpiperidin-4-one, Aromatic aldehydes, Malononitrile | Ammonium acetate | 1,6-Naphthyridine-3-carbonitriles | researchgate.net |

| 4-Aminonicotinonitrile, Diethyl malonate | Sodium ethoxide in ethanol | 4-Amino-1,6-naphthyridin-2(1H)-one | nih.gov |

| 4,6-Diaminonicotinaldehyde, Substituted phenylacetonitriles | Not specified | 3-Aryl-1,6-naphthyridine-2,7-diamines | acs.org |

Alternatively, the amino and cyano groups can be introduced onto a pre-formed 1,6-naphthyridine ring. This often involves the functionalization of a suitable precursor, such as a chloro- or hydroxy-substituted naphthyridine. A tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones. These diones can then be converted to the highly reactive 1,6-naphthyridine-5,7-ditriflates, which serve as versatile intermediates for further functionalization. acs.org

Derivatization and Structural Modification for Analogue Synthesis

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of analogs with diverse substitution patterns. These modifications are often pursued to explore structure-activity relationships for various biological targets. nih.gov

A rapid method for diversifying the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflate intermediates. A one-pot ditriflation and regioselective substitution of 1,6-naphthyridine-5,7-diones allows for the preparation of functionalized naphthyridines bearing a C7-triflate group, which is primed for further downstream functionalization. acs.org Additionally, 1-amino-3-oxo-2,7-naphthyridines, synthesized via a Smiles rearrangement, can be used as starting materials for creating novel fused heterocyclic systems. researchgate.netnih.govnih.gov

Substituent Introduction at Key Positions (e.g., C-8, C-5, N-1)

The strategic introduction of substituents at the C-8, C-5, and N-1 positions of the 1,6-naphthyridine scaffold is crucial for modulating the properties of the final compounds.

One-pot protocols have been developed for the synthesis of 5-substituted 1,6-naphthyridines. acs.org This method involves the reaction of in situ generated naphthyridine ditriflates with various amine nucleophiles, which regioselectively attack the C-5 position. acs.org This approach tolerates a wide range of functional groups on the amine, including carbamates, aromatic heterocycles, fluorines, and unprotected alcohols. acs.org For instance, para-methoxy benzylamine (B48309) can be introduced as a masked primary amine. acs.org Furthermore, this methodology is compatible with both electron-donating and electron-withdrawing groups on the aromatic core of the naphthyridine. acs.org

Substitutions at the C-8 position have also been explored. Aryl halides are tolerated at this position during the synthesis of 5-substituted derivatives. acs.org

For substitutions at the N-1 position, studies on related 2,7-naphthyridine (B1199556) systems have shown that the nature of the substituent at the nitrogen atom can significantly influence subsequent reactions. For example, in the rearrangement of 1,3-diamino-2,7-naphthyridines, replacing a methyl group with a benzyl (B1604629) group at the N-7 position (analogous to N-1 in 1,6-naphthyridines) was found to slow down the reaction, which was attributed to steric hindrance. nih.gov

Functional Group Interconversions and Modifications (e.g., acetylation)

Functional group interconversions are essential for the diversification of the this compound scaffold. A common modification is acetylation.

In the synthesis of novel 1,6-naphthyridine-3-carbonitriles derived from 2,2,6,6-tetramethylpiperidin-4-one, the resulting amino group can be acetylated. researchgate.net Specifically, 1,6-naphthyridine-3-carbonitrile derivatives were treated with acetic anhydride (B1165640) to yield mono- and triacetylated products. researchgate.net

Another example of functional group modification involves the development of 5-aza-9-deaza-adenines (4-aminopyrazolo[1,5-a] nih.govnih.govacs.orgtriazines). In this synthesis, 3-amino-substituted 5-aminopyrazoles are used as substrates in a one-pot, three-component reaction with cyanamide (B42294) and triethyl orthoformate under microwave irradiation. researchgate.net This process exemplifies a significant structural modification built upon a related heterocyclic core. researchgate.net

Optimization of Catalysis and Reaction Conditions

The efficiency and selectivity of synthetic routes toward this compound and its analogs are highly dependent on the choice of catalysts, solvents, temperature, and the use of modern techniques like microwave-assisted synthesis.

Role of Catalysts (e.g., ammonium acetate, organic bases, metal catalysts)

A variety of catalysts are employed in the synthesis of 1,6-naphthyridine derivatives.

Ammonium acetate is utilized in the one-pot reaction of 2,2,6,6-tetramethylpiperidin-4-one with aromatic aldehydes and malononitrile to produce 1,6-naphthyridine-3-carbonitriles. researchgate.net

Organic bases such as triethylamine (B128534) are used in the synthesis of pyrano[3,2-c]pyridine-3-carbonitriles from the same starting materials. researchgate.net In other syntheses, diisopropylethylamine (DIPEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have proven effective. acs.org

Metal catalysts , particularly palladium catalysts, are instrumental in cross-coupling reactions to introduce substituents. For example, Suzuki and Negishi cross-couplings have been successfully performed on 5-amino-7-triflyl-1,6-naphthyridines to form C-C bonds. acs.org Palladium catalysis is also used for cyanation and reduction of triflate groups. acs.org

Organocatalysts , such as a nitrilium ion generated in situ from N-methylacetamide and oxalyl chloride, have been reported for the meta-C–H hydroxylation of azaarene N-oxides, including 1,6-naphthyridine. acs.org

Solvent and Temperature Effects on Reaction Efficiency and Selectivity

The choice of solvent and reaction temperature plays a critical role in the outcome of the synthesis.

For the meta-C–H hydroxylation of azaarene N-oxides, acetonitrile (B52724) was found to be the optimal solvent, and the reaction was best performed at 90 °C. acs.org The concentration of the reactants also influenced the yield and selectivity. acs.org It was noted that the presence of water is highly detrimental to this particular reaction. acs.org

In the synthesis of 1,3-diamino-2,7-naphthyridine derivatives, a related system, the rearrangement reaction was found to be temperature-dependent. The presence of a bulky benzyl group, as opposed to a methyl group, required a higher boiling point solvent (and thus higher temperature) for the rearrangement to occur. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of 1,6-naphthyridine derivatives and related heterocyclic systems.

A sequential three-component reaction of 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine in acetic acid under microwave irradiation has been developed to synthesize N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields. nih.gov This method offers the advantages of operational simplicity and enhanced safety for rapid synthesis on a small scale. nih.gov

Microwave irradiation has also been successfully applied to the synthesis of 5-aza-9-deaza-adenines (4-aminopyrazolo[1,5-a] nih.govnih.govacs.orgtriazines) in a one-pot, three-component reaction, demonstrating its utility in creating complex heterocyclic structures efficiently. researchgate.net Furthermore, microwave-assisted multicomponent reactions using a magnetic catalyst (ilmenite, FeTiO3) under solvent-free conditions have been reported for the synthesis of other amino-carbonitrile derivatives, highlighting a green chemistry approach. ajgreenchem.com

Mechanistic Pathways of 1,6-Naphthyridine Ring Formation

The construction of the bicyclic 1,6-naphthyridine core can be achieved through various synthetic routes, with multi-component reactions being a particularly efficient strategy. These reactions often involve a cascade of events, including cyclization and condensation steps, leading to the formation of the desired heterocyclic system.

Cyclization Mechanisms in Multi-Component Reactions for Naphthyridine Derivatives

Multi-component reactions (MCRs) offer a powerful tool for the synthesis of complex molecules like 1,6-naphthyridine derivatives from simple starting materials in a single step. researchgate.net One common approach involves the condensation of an aldehyde, an active methylene compound like malononitrile, and a suitable nitrogen-containing component. dntb.gov.ua

For instance, the reaction of 2,2,6,6-tetramethylpiperidin-4-one with aromatic aldehydes and malononitrile in the presence of ammonium acetate leads to the formation of 1,6-naphthyridine-3-carbonitriles. researchgate.net The proposed mechanism for similar reactions often starts with the Knoevenagel condensation of the aldehyde and malononitrile. This is followed by a Michael addition of the enamine derived from the piperidinone, and subsequent cyclization and aromatization steps to yield the final 1,6-naphthyridine ring system. The use of catalysts like camphor (B46023) sulfonic acid has been shown to facilitate cycloaddition reactions in the synthesis of related pyrano and furano naphthyridine derivatives. researchgate.net

The Friedel-Crafts reaction is another important strategy for the cyclization step in the synthesis of fused polycyclic 1,6-naphthyridines. rsc.org Acid-mediated intramolecular cyclization of 4-(arylamino)nicotinonitriles, where the cyano group acts as a one-carbon synthon, provides a direct route to fused 1,6-naphthyridin-4-amines. rsc.org The reaction is believed to proceed through the protonation of the nitrile group, followed by an intramolecular electrophilic attack of the activated nitrile carbon on the appended aryl ring.

Role of Proposed Intermediates in Ring Closure and Product Formation

The formation of the 1,6-naphthyridine ring often proceeds through a series of proposed intermediates that dictate the final product. In the synthesis of pyridazino[5,4,3-de] mdpi.comnih.govnaphthyridine derivatives, a multi-component reaction involving malononitrile, aldehydes, and 2-oxoglyoxalarylhydrazones is proposed to proceed via several key intermediates. mdpi.com The initial step is believed to be the condensation of malononitrile with an acyl carbonyl group. mdpi.com The resulting product can then undergo cyclization or further condensation with an aldehyde to form different intermediates that ultimately lead to the final pyridazinonaphthyridine structure. mdpi.com

In other syntheses, such as the formation of 1,2,3,4-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridines, a sequential one-pot reaction involves the initial formation of a secondary amine through reductive amination. researchgate.net This intermediate then undergoes N-allylation followed by an intramolecular Heck-type 6-exo-trig cyclization to furnish the final tetracyclic product. researchgate.net The nature of these intermediates is crucial for understanding the reaction pathway and for optimizing the reaction conditions to favor the desired product.

Mechanistic Understanding of Functional Group Transformations

The specific functional groups present on the 1,6-naphthyridine core, such as the amino and carbonitrile groups in this compound, are critical for its chemical properties and potential applications. The introduction of these groups involves specific mechanistic pathways.

Carbonitrile Group Introduction Mechanisms

The carbonitrile (cyano) group is a versatile functional group that can be introduced into the 1,6-naphthyridine scaffold through various methods. In many multi-component reactions leading to this compound, malononitrile serves as a key building block, directly providing the carbonitrile group at the 3-position. researchgate.netmdpi.com The mechanism involves the initial condensation and cyclization reactions where the malononitrile unit becomes incorporated into the newly formed pyridine ring.

Another approach involves the cyanation of a pre-formed naphthyridine ring. This can be achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with a cyanide salt. The development of tandem nitrile hydration/cyclization procedures provides a mild route to 1,6-naphthyridine-5,7-diones, which can be further functionalized. acs.org These diones can be converted to ditriflates, which are highly reactive intermediates for subsequent reactions, including the introduction of a cyano group. acs.org

Amino Group Formation Pathways

The amino group at the 4-position of the 1,6-naphthyridine ring is often introduced using a nitrogen source during the cyclization process. In many multi-component syntheses, ammonium acetate serves as the source of the amino group. researchgate.net The mechanism is believed to involve the reaction of an intermediate with ammonia, generated in situ from ammonium acetate, leading to the formation of the 4-amino functionality.

Alternatively, the amino group can be introduced via nucleophilic substitution of a leaving group at the 4-position of a pre-formed 1,6-naphthyridine ring. For example, a 4-chloro-1,6-naphthyridine (B1592299) derivative can react with an amine to yield the corresponding 4-amino-1,6-naphthyridine. The Smiles rearrangement offers another pathway for the synthesis of aminonaphthyridine derivatives, involving an intramolecular nucleophilic aromatic substitution. nih.gov

Recent methodologies have also explored the direct installation of a free amino group (NH2) onto carbonyl compounds, which could be adapted for the synthesis of aminonaphthyridines. nih.gov These methods often involve the use of specific aminating reagents and proceed through unique rearrangement mechanisms. nih.gov

Factors Influencing Regioselectivity and Stereoselectivity in Synthesis

The synthesis of substituted 1,6-naphthyridines often raises issues of regioselectivity and stereoselectivity, particularly when multiple reactive sites are present in the starting materials or intermediates.

In multi-component reactions, the regioselectivity of the cyclization step is influenced by the nature of the reactants and the reaction conditions. For example, in the synthesis of 1,6-naphthyridine-3-carbonitriles from 2,2,6,6-tetramethylpiperidin-4-one, the reaction with arylidene malononitrile in the presence of ammonium acetate leads to a specific regioisomer. researchgate.net The reaction pathway is directed by the relative reactivity of the different nucleophilic and electrophilic centers in the intermediates.

The use of catalysts can also play a crucial role in controlling selectivity. For instance, in the synthesis of pyrano and furano naphthyridine derivatives, the use of camphor sulfonic acid as an organocatalyst can lead to high diastereoselectivity in the cycloaddition reaction. researchgate.net The catalyst can influence the transition state geometry, favoring the formation of one stereoisomer over another.

In cases where fused polycyclic 1,6-naphthyridines are synthesized via Friedel-Crafts-type reactions, the regioselectivity of the intramolecular cyclization is determined by the position of the activating and deactivating groups on the aromatic rings. Electron-donating groups on the aniline (B41778) moiety facilitate the reaction, while electron-withdrawing groups can hinder it, which is consistent with the electrophilic nature of the Friedel-Crafts reaction. rsc.org

Structure Activity Relationship Sar Studies of 4 Amino 1,6 Naphthyridine 3 Carbonitrile Derivatives

Influence of the 1,6-Naphthyridine (B1220473) Core Scaffold Modifications on Biological Activity

The 1,6-naphthyridine core is a fundamental determinant of the biological activity of this class of compounds. Its rigid, planar structure serves as a crucial anchor, positioning the key interacting groups in the optimal orientation for binding to target proteins, notably the ATP-binding site of kinases. The precise placement of the nitrogen atoms at positions 1 and 6 is critical. The nitrogen at position 1 often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of kinases.

Alterations to this core scaffold, such as shifting the nitrogen positions to create other naphthyridine isomers (e.g., 1,5-, 1,7-, or 1,8-naphthyridine), can significantly diminish or abolish biological activity. This highlights the stringent requirement for the specific electronic and steric profile conferred by the 1,6-naphthyridine system.

Furthermore, modifications aimed at altering the planarity or rigidity of the core, for instance, through saturation of the ring system, generally lead to a substantial loss of potency. This underscores the importance of the flat, aromatic nature of the 1,6-naphthyridine scaffold for effective π-π stacking interactions within the active site of target enzymes.

Impact of the 4-Amino Substituent on Ligand-Target Interactions

The 4-amino group is arguably one of the most critical functionalities for the biological activity of this compound class. It typically functions as a key hydrogen bond donor, forming one or more hydrogen bonds with the backbone carbonyl groups of the hinge region in protein kinases. This interaction is a canonical feature of many Type I kinase inhibitors and is essential for anchoring the ligand in the ATP-binding pocket.

The nature of the substituent on the 4-amino group can have a profound impact on the binding affinity. While the primary amino group (-NH2) is often highly effective, its substitution with various alkyl or aryl groups can modulate potency and selectivity. Small, non-bulky substituents may be tolerated or even slightly beneficial, whereas larger, more sterically demanding groups can disrupt the crucial hinge-binding interactions, leading to a significant decrease in activity.

| Modification at 4-Amino Position | Observed Impact on Kinase Inhibition |

| Primary Amine (-NH2) | Generally high potency due to optimal hydrogen bonding with the kinase hinge region. |

| Small Alkyl Substitution (e.g., -NHCH3) | Potency may be retained or slightly reduced. |

| Bulky Alkyl/Aryl Substitution | Typically leads to a significant loss of activity due to steric hindrance in the hinge region. |

| Acylation (-NHC(O)R) | Often results in a dramatic decrease in potency by altering the hydrogen bond donating capacity. |

This table presents generalized trends observed in SAR studies. Specific effects can vary depending on the target kinase and other substituents on the molecule.

Significance of the 3-Carbonitrile Group in Molecular Recognition and Biological Efficacy

The 3-carbonitrile (-CN) group is another key contributor to the biological efficacy of this scaffold. Its strong electron-withdrawing nature influences the electronic properties of the entire naphthyridine ring system, which can, in turn, affect the strength of the hydrogen bonds formed by the 4-amino group and the N1 atom of the core.

Beyond its electronic influence, the cyano group can also participate in direct interactions with the target protein. It can act as a hydrogen bond acceptor or engage in other non-covalent interactions with residues in the active site. The replacement of the 3-carbonitrile with other groups, such as amides or esters, often leads to a significant drop in potency, highlighting its importance for molecular recognition. In some instances, the nitrile group has been observed to occupy a region of the active site that is not tolerant of larger substituents.

Role of Peripheral Substituents at Other Positions (e.g., C-5, C-8) on Biological Profile and Selectivity

While the 1,6-naphthyridine core, 4-amino, and 3-carbonitrile groups establish the fundamental pharmacophore for kinase inhibition, substituents at other positions, particularly C-5 and C-8, are crucial for fine-tuning the biological profile and achieving selectivity. These positions often project into the solvent-exposed region of the ATP-binding site, providing an opportunity to introduce a variety of substituents that can modulate physicochemical properties and exploit differences between the active sites of various kinases.

For instance, the introduction of small, polar groups at the C-5 position can enhance solubility and introduce additional hydrogen bonding interactions. Conversely, larger, more lipophilic groups at this position can access deeper hydrophobic pockets in some kinases, leading to increased potency and selectivity.

| Position | Substituent Type | General Effect on Biological Profile |

| C-5 | Small, polar groups (e.g., -OH, -NH2) | Can improve solubility and form additional hydrogen bonds. |

| C-5 | Lipophilic groups (e.g., phenyl, substituted phenyl) | May access hydrophobic pockets, potentially increasing potency and selectivity for certain kinases. |

| C-8 | Various small to medium-sized groups | Can influence selectivity and potency by interacting with residues near the solvent front. |

This table illustrates common strategies and their general outcomes in the optimization of 4-amino-1,6-naphthyridine-3-carbonitrile derivatives.

Conformational Analysis and Identification of Bioactive Conformations

The bioactive conformation is generally considered to be the one that allows for optimal presentation of the key pharmacophoric elements: the hydrogen bond donating 4-amino group and the hydrogen bond accepting N1 atom for hinge binding, and the appropriate orientation of the 3-carbonitrile and other peripheral substituents to maximize favorable interactions within the active site.

Computational modeling and X-ray crystallography studies of ligand-protein complexes have been instrumental in elucidating the bioactive conformations. These studies often reveal a relatively flat binding mode for the naphthyridine core, with specific torsion angles for the peripheral substituents being critical for achieving high affinity. The planarity of the core is essential for effective stacking with aromatic residues, such as phenylalanine, in the active site. Any significant deviation from this planarity is generally detrimental to binding.

Theoretical and Computational Investigations of 4 Amino 1,6 Naphthyridine 3 Carbonitrile

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the electronic structure and reactivity of molecules. These computational methods are essential for understanding the intrinsic properties of compounds like 4-amino-1,6-naphthyridine-3-carbonitrile at the atomic level.

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of the naphthyridine family, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-31G(d,p), are employed to optimize the molecular geometry and analyze its electronic characteristics. nih.gov In studies of related pyridine (B92270) derivatives, molecular structure optimization is a key application of DFT. nih.gov The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. nih.gov For instance, in the analysis of certain bioactive pyridine derivatives, the optimized geometrical structures were found to be unsymmetrical and non-planar, which has implications for their biological activity. nih.gov

The optimized structure allows for the calculation of various parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule and highlight regions that are electron-rich or electron-poor. nih.gov These maps are crucial for understanding intermolecular interactions, as they indicate sites susceptible to electrophilic or nucleophilic attack.

Computational Prediction of Electronic Properties and Reactivity Parameters

Building upon the optimized geometry from DFT calculations, a range of electronic properties and reactivity parameters can be predicted. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

In studies of similar heterocyclic compounds, these calculations have been instrumental in understanding their potential as candidates for applications in fields like solar cells and biochemistry. researchgate.net The calculated values for various thermodynamic parameters such as total energy, dipole moment, and polarizability also provide a deeper understanding of the molecule's behavior.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A measure of the molecule's excitability and chemical reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Relates to the molecule's response to external fields and its non-linear optical properties. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that allow for the investigation of the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. These methods are invaluable in drug discovery and design.

Molecular Docking Studies for Target Binding Prediction and Ligand-Enzyme Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. This technique is widely used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction. In the context of naphthyridine derivatives, docking studies have been employed to identify potential inhibitors for various enzymes, such as those involved in cancer or infectious diseases. ijpsonline.com

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity or score, which is an estimation of the binding free energy. The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. For example, in the study of benzo[h] nih.govnih.govnaphthyridin-2(1H)-one analogues as mTOR inhibitors, molecular docking was used to analyze the binding conformations. ijpsonline.com

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the complex, allowing for the observation of conformational changes in both the ligand and the target protein. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that describe how the positions and velocities of the atoms change over time. nih.gov

| Simulation Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Indicates the stability of the ligand-protein complex over the simulation time. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the deviation of each particle from its average position. | Identifies flexible regions of the protein, which can be important for ligand binding and function. |

| Binding Free Energy | A calculation to estimate the strength of the non-covalent interaction between the ligand and the target. | Helps in ranking potential drug candidates. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsonline.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models. ijpsonline.com These models can then be used to predict the activity of new, untested compounds.

The development of a QSAR model involves aligning a set of molecules with known activities and calculating their steric and electrostatic fields. ijpsonline.com These fields are then used as independent variables in a statistical analysis to correlate them with the biological activity. The resulting model can provide insights into which structural features are important for activity and can guide the design of more potent compounds. ijpsonline.com For instance, 3D-QSAR studies on benzo[h] nih.govnih.govnaphthyridin-2(1H)-one analogues have provided a theoretical foundation for designing more effective mTOR inhibitors. ijpsonline.com

In Silico Predictions of Biological Relevance and Pharmacological Parameters

Computational tools are invaluable for predicting the pharmacological profiles of new chemical entities, offering insights into their potential biological targets and synthetic feasibility. This section delves into the in silico evaluation of this compound.

Prediction of Specific Biological Target Interactions and Selectivity Profiles

The this compound scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the realm of kinase inhibition. While direct computational studies specifically targeting this compound are not extensively available in the public domain, the biological activities of structurally similar compounds provide a strong basis for predicting its likely targets.

Derivatives of aminonaphthyridine have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer and inflammatory conditions. For instance, compounds with a researchgate.netnih.govnaphthyridine-3-carbonitrile core have been investigated as inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, a key player in inflammatory pathways. researchgate.net Similarly, aminonaphthyridine derivatives have shown inhibitory activity against RET kinase, an important target in certain types of cancer. nih.gov

Given the structural similarities, it is highly probable that this compound also functions as a kinase inhibitor. In silico molecular docking simulations would be the primary method to predict its specific kinase targets. Such studies would involve docking the molecule into the ATP-binding sites of a panel of kinases to identify those with the highest binding affinity. The selectivity profile, a critical factor in drug development, can also be predicted by comparing the binding scores across different kinases. A compound with high affinity for a specific kinase and low affinity for others is considered to have a good selectivity profile, which can minimize off-target effects.

Computational analysis of kinase inhibitor selectivity often involves comparing the structural features of the kinase binding sites. nih.gov The specific arrangement of the amino and carbonitrile groups on the 1,6-naphthyridine (B1220473) core of the target compound would dictate its interaction with key amino acid residues in the kinase active site, influencing both potency and selectivity.

Beyond kinase inhibition, virtual screening methods could reveal other potential biological targets. nih.govals-journal.comresearchgate.net These approaches compare the three-dimensional structure of the compound against a library of known protein structures to identify potential binding partners.

Predicted Biological Target Interactions for this compound (Hypothetical)

| Predicted Target Family | Specific Predicted Targets (Examples) | Predicted Mode of Interaction | Rationale |

| Protein Kinases | Receptor Tyrosine Kinases (e.g., RET, VEGFR), Serine/Threonine Kinases (e.g., Tpl2, RIPK1) | ATP-competitive inhibition through hydrogen bonding and hydrophobic interactions within the kinase hinge region. | Based on the known activity of structurally similar aminonaphthyridine and pyrrolopyridazine derivatives. researchgate.netnih.govnih.gov |

| G-quadruplex DNA | Oncogene promoter regions (e.g., c-MYC, c-KIT) | π-π stacking interactions with the G-tetrads and electrostatic interactions with the phosphate (B84403) backbone. | Naphthyridine scaffolds are known to interact with G-quadruplex structures. |

Predicted Selectivity Profile for this compound (Hypothetical)

| Kinase Family | Predicted Selectivity | Rationale |

| Tyrosine Kinases | Moderate to High | The aminonaphthyridine core is a common feature in many tyrosine kinase inhibitors. |

| Serine/Threonine Kinases | Moderate | Similar scaffolds have shown activity against serine/threonine kinases. |

| Lipid Kinases | Low | The structural features are less commonly associated with lipid kinase inhibition. |

| Atypical Kinases | Low | Significant structural differences from known atypical kinase inhibitors. |

Theoretical Evaluation of Potential Synthetic Pathways and Intermediate Stability

The synthesis of the this compound core can be approached through several established synthetic methodologies for constructing fused heterocyclic systems. Computational chemistry can aid in evaluating the feasibility of these pathways by calculating the stability of key reaction intermediates.

One plausible synthetic route is a variation of the Friedländer annulation , a classic method for synthesizing quinolines and naphthyridines. nih.gov This would likely involve the condensation of an appropriately substituted aminopyridine derivative with a β-keto nitrile or a similar three-carbon component. The reaction proceeds through the formation of an enamine or imine intermediate, followed by cyclization and dehydration.

Another potential strategy is the Thorpe-Ziegler cyclization . This reaction involves the intramolecular cyclization of a dinitrile to form an enaminonitrile, which is a key structural feature of the target molecule. This would require a precursor containing two nitrile groups positioned to facilitate the formation of the second ring of the naphthyridine system.

The Gewald reaction , typically used for the synthesis of aminothiophenes, could also be adapted. While not a direct route to naphthyridines, the principles of the reaction, which involve the condensation of a carbonyl compound, an activated nitrile, and a sulfur source, could inspire a similar multicomponent reaction strategy.

Computational evaluation of these pathways would involve calculating the thermodynamic stability of the proposed starting materials, intermediates, and the final product using methods like Density Functional Theory (DFT). By comparing the energy profiles of different routes, the most energetically favorable and therefore likely most efficient synthetic strategy can be identified.

Potential Synthetic Intermediates and Their Theoretical Stability

| Synthetic Pathway | Key Intermediate | Predicted Relative Stability | Rationale for Stability/Instability |

| Friedländer Annulation | Enamine/Imine Adduct | Moderately Stable | The formation of the enamine or imine is typically reversible, but the subsequent intramolecular cyclization is often thermodynamically favorable, driving the reaction forward. |

| Thorpe-Ziegler Cyclization | Dinitrile Precursor | Stable | Acyclic dinitriles are generally stable compounds. The stability of the cyclic enaminonitrile product would depend on ring strain. |

| Gewald-type Reaction | Multicomponent Adduct | Potentially Less Stable | The formation of a complex adduct from multiple components in a single step can be entropically disfavored, and the stability of such an intermediate would be highly dependent on the specific reaction conditions. |

Mechanistic Insights into the Biological Activities of 4 Amino 1,6 Naphthyridine 3 Carbonitrile Derivatives

Modulation of Kinase Activity

The 1,6-naphthyridine (B1220473) scaffold has proven to be a versatile framework for the design of potent and selective kinase inhibitors. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

Mechanisms of CDK8/19 Kinase Inhibition

Cyclin-dependent kinases 8 and 19 (CDK8/19) are key components of the Mediator complex, which regulates transcription. nih.gov The inhibition of CDK8/19 has been shown to prevent the development of resistance to EGFR-targeting drugs. nih.gov While specific studies detailing the direct inhibition of CDK8/19 by 4-amino-1,6-naphthyridine-3-carbonitrile derivatives are not prevalent in the reviewed literature, the broader class of naphthyridine-containing compounds has been investigated for CDK inhibition. The general mechanism of CDK8/19 inhibition involves preventing the phosphorylation of transcription factors and the C-terminal domain of RNA polymerase II, which is crucial for the initiation and elongation of transcription for a subset of genes. nih.gov This targeted suppression of transcriptional reprogramming makes CDK8/19 attractive therapeutic targets. nih.gov

Tpl2 Kinase Inhibition Mechanisms

Tumor Progression Locus 2 (Tpl2) kinase, also known as MAP3K8, is a critical regulator of inflammatory responses. A series of 4-anilino- nih.govnih.gov-naphthyridine-3-carbonitriles have been identified as inhibitors of Tpl2 kinase. nih.gov These compounds have the potential for treating inflammatory conditions like rheumatoid arthritis. nih.gov Further research has led to the development of 4-alkylamino- nih.govnih.govnaphthyridine-3-carbonitriles, which demonstrate good activity against Tpl2 both in laboratory tests and in living organisms, along with improved pharmacokinetic properties. nih.gov A key feature of these inhibitors is their high selectivity for Tpl2 over other kinases such as EGFR, MEK, MK2, and p38. nih.gov The mechanism of inhibition involves competitive binding to the ATP-binding site of the Tpl2 kinase, thereby preventing the phosphorylation of its downstream targets and suppressing the production of pro-inflammatory cytokines like TNF-alpha. nih.govnih.gov

Inhibition of Other Protein Kinases and Tyrosine Kinases

The versatility of the naphthyridine scaffold extends to the inhibition of other important kinase families. For instance, 6-substituted-4-anilino nih.govnih.gov and nih.govnih.gov naphthyridine-3-carbonitriles have been synthesized and evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR) kinase. nih.gov Compounds with a 1,7-naphthyridine (B1217170) core were found to be potent inhibitors, whereas those with a 1,8-naphthyridine (B1210474) core were significantly less active. nih.gov This highlights the importance of the nitrogen atom's position within the naphthyridine ring for potent EGFR inhibition.

Furthermore, derivatives of 4-anilinopyrido[3,4-d]pyrimidines, which share structural similarities with naphthyridines, have been developed as irreversible inhibitors of the erbB family of tyrosine kinase receptors. nih.gov These compounds typically feature a reactive group that forms a covalent bond with a cysteine residue in the active site of the kinase, leading to prolonged and potent inhibition. nih.gov The nature of the side chains on these molecules is a critical factor in their ability to effectively inhibit the target kinase. nih.gov

| Kinase Target | Naphthyridine Derivative Class | Key Mechanistic Feature |

| Tpl2 (MAP3K8) | 4-Alkylamino- nih.govnih.govnaphthyridine-3-carbonitriles | High selectivity over other kinases like EGFR, MEK, MK2, and p38. nih.gov |

| EGFR | 6-Substituted-4-anilino nih.govnih.govnaphthyridine-3-carbonitriles | Potency is dependent on the 1,7-naphthyridine core structure. nih.gov |

| erbB Family | 4-Anilinopyrido[3,4-d]pyrimidines (related structure) | Irreversible inhibition through covalent bond formation with a cysteine residue. nih.gov |

Mechanisms of Action against Specific Signaling Pathways (e.g., WNT signaling, STAT1 phosphorylation)

The Wnt/β-catenin signaling pathway is a fundamental pathway in embryonic development and is frequently dysregulated in cancer. nih.gov When this pathway is activated, β-catenin accumulates in the nucleus and activates the transcription of target genes, including the proto-oncogenes c-myc and cyclin D1. nih.gov While direct modulation of the Wnt pathway by this compound derivatives is not explicitly detailed in the provided search results, the inhibition of kinases like CDK8 can indirectly affect this pathway. CDK8 acts as a co-factor for β-catenin, and its inhibition can suppress the transcriptional activity induced by Wnt signaling. nih.gov

Signal Transducer and Activator of Transcription 1 (STAT1) is another crucial component of signaling pathways, particularly in response to interferons. CDK8 can directly phosphorylate STAT proteins, thereby modulating their activity. nih.gov Therefore, inhibitors of CDK8 could potentially interfere with STAT1-mediated gene transcription.

Antimicrobial Action Mechanisms

In addition to their anti-cancer and anti-inflammatory potential, naphthyridine derivatives have a long history as antimicrobial agents. Their ability to combat bacterial infections often stems from their interference with essential bacterial processes.

Modulation of Bacterial Efflux Pumps

The overexpression of multidrug efflux pumps is a primary mechanism of antibiotic resistance in bacteria, actively extruding therapeutic agents from the cell before they can reach their intended targets. Certain heterocyclic compounds, including derivatives of the related quinoline (B57606) and naphthyridine scaffolds, have been investigated as efflux pump inhibitors (EPIs). researchgate.netscience.gov The strategy involves co-administering the EPI with an antibiotic to restore its efficacy in resistant bacterial strains.

Research into quinoline derivatives has shown that these molecules can render resistant isolates of Enterobacter aerogenes that overexpress efflux mechanisms more susceptible to various antibiotics. researchgate.net This suggests an inhibition of the AcrAB-TolC pump, a major efflux system in Gram-negative bacteria. researchgate.net In a similar vein, studies involving a fluoroquinolone antibiotic linked to a naphthyridine derivative demonstrated that its intracellular accumulation in Escherichia coli was significantly increased when used with an EPI, highlighting the role of efflux in limiting the efficacy of such compounds. researchgate.net While direct studies on this compound are limited, the activity of the broader naphthyridine class suggests a potential role as modulators of bacterial efflux, a mechanism that warrants further investigation. science.gov

Antifungal Mechanisms

Derivatives of 1,6-naphthyridine have shown promise as antifungal agents. researchgate.net Synthetic coordination compounds incorporating a 1,6-naphthyridine scaffold have demonstrated notable antifungal activity. nih.gov For instance, a silver(I) complex with a 1,6-naphthyridine ligand was reported to have good activity against Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values of 0.49 and 3.9 µg/mL, respectively. nih.gov

Naturally occurring 1,6-naphthyridine alkaloids, such as those isolated from the marine sponge genus Aaptos, have also been evaluated for their biological activities. mdpi.comnih.gov Eupomatidine-1, a natural product with this scaffold, exhibited activity against Candida albicans, Paecilomyces variotii, and Trichophyton mentagrophytes. nih.gov While the precise antifungal mechanisms for many 1,6-naphthyridine derivatives are still under investigation, their ability to inhibit the growth of clinically relevant fungal species indicates their potential as a foundational structure for developing new antifungal therapies. researchgate.netresearcher.life

Antiproliferative and Anticancer Mechanisms

A primary mechanism through which 1,6-naphthyridine derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells. researchgate.netresearchgate.net Various derivatives have been shown to arrest the cell cycle at different phases. For example, the natural 1,6-naphthyridine alkaloid aaptamine (B1664758) was found to induce a G1 phase arrest by reducing the levels of key cell cycle regulatory proteins such as CDK2, CDK4, Cyclin D1, and Cyclin E. mdpi.com

Other synthetic derivatives have been reported to cause cell cycle arrest in the S phase or the G0/G1 phase. researchgate.netacs.org This cell cycle blockade is often a prelude to apoptosis, which is subsequently triggered through the activation of the caspase cascade. researchgate.net The activation of executioner caspases, like caspase-3, leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net

| Derivative/Compound | Cancer Cell Line(s) | Effect | Molecular Mechanism |

| Aaptamine | Non-small cell lung cancer (A549, H1299) | G1 phase arrest, Apoptosis | Downregulation of CDK2, CDK4, Cyclin D1/E; Upregulation of cleaved-PARP, cleaved-caspase 3. researchgate.net |

| Dibenzo[b,h] nih.govresearchgate.net naphthyridine derivative (5a) | Gastric cancer (MGC-803) | S phase arrest, Apoptosis | Upregulation of pro-apoptotic proteins; Downregulation of anti-apoptotic proteins; Caspase-3 activation. researchgate.net |

| Tricyclic Indazole (related structure) | Multiple Myeloma (MM1S) | G0/G1 phase arrest, Apoptosis | Not specified. acs.org |

The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator that can block apoptosis by directly inhibiting caspases. In many cancers, XIAP is overexpressed, contributing to therapeutic resistance. Targeting XIAP is therefore a viable strategy for developing anticancer drugs. While direct evidence for this compound as an XIAP inhibitor is not yet prominent, research on structurally related compounds suggests this as a potential mechanism. Studies have been conducted on dual inhibitors that target both Murine double minute 2 (MDM2) and XIAP. researchgate.netorcid.org For instance, the compound MX69, which acts as a dual MDM2/XIAP inhibitor, has been a subject of structural optimization studies to improve its potency. researchgate.net Furthermore, research into benzonaphthyridine derivatives, such as SN 28049, which also possess a core structure related to 1,6-naphthyridine, has explored their role in activating apoptotic pathways. researchgate.net The potential for 1,6-naphthyridine derivatives to function as XIAP inhibitors, possibly in concert with other targets, remains an area of interest for future research. science.gov

Mitochondria play a central role in the intrinsic pathway of apoptosis. The disruption of mitochondrial integrity is a key event in the anticancer mechanism of many chemotherapeutic agents. Several studies on 1,6-naphthyridine derivatives have demonstrated that their induction of apoptosis is linked to mitochondrial dysfunction. researchgate.netunipd.it

Generation of Reactive Oxygen Species

One of the key mechanisms through which naphthyridine derivatives exert cytotoxic effects, particularly against cancer cells, is through the induction of oxidative stress. This process involves the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals.

Naturally occurring 1,6-naphthyridine alkaloids, such as isoaaptamine, have been shown to induce apoptotic cell death in cancer cells by promoting the over-generation of ROS. nih.gov Similarly, studies on other naphthyridine isomers, such as fused 1,5-naphthyridine (B1222797) derivatives, have confirmed their ability to stimulate ROS production in pathogenic organisms like Naegleria fowleri. nih.gov The accumulation of ROS within the cell leads to significant damage to vital cellular components, including lipids, proteins, and DNA. This oxidative damage disrupts mitochondrial function and triggers programmed cell death pathways, such as apoptosis, effectively eliminating pathological cells. nih.govnih.gov

Inhibition of Specific Oncogenic Pathways (e.g., WNT signaling)

The Wingless/Integrated (Wnt) signaling pathway is a highly conserved network of proteins crucial for embryonic development and adult tissue homeostasis. nih.govyoutube.com In its canonical form, the pathway's central mediator is β-catenin. In the absence of a Wnt signal, a "destruction complex" composed of proteins like Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase-3β (GSK-3β) phosphorylates β-catenin, marking it for degradation by the proteasome. youtube.comyoutube.com This keeps cytosolic β-catenin levels low.

When an extracellular Wnt ligand binds to its Frizzled (FZD) and LRP5/6 co-receptors on the cell surface, the destruction complex is recruited to the membrane and inactivated. youtube.comyoutube.com This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes, many of which are proto-oncogenes like MYC and CCND1 that drive cell proliferation. youtube.com Aberrant activation of the Wnt pathway is a hallmark of many cancers. youtube.comnih.gov

Naphthyridine derivatives have been identified as inhibitors of this critical oncogenic pathway. For instance, Bisleuconothine A, a 1,7-naphthyridine alkaloid, has demonstrated anticancer potency by directly inhibiting Wnt signaling, leading to a G0/G1 cell cycle arrest in colon cancer cells. nih.gov By disrupting this pathway, such compounds can prevent the transcription of genes necessary for tumor growth and survival, highlighting a key mechanism for their anticancer activity.

Receptor Antagonism and Agonism Mechanisms

Derivatives of the naphthyridine core structure can interact with various receptors in the central and peripheral nervous systems, acting as either antagonists (blocking the receptor) or agonists (activating it). These interactions are fundamental to their therapeutic potential in a range of conditions.

Serotonin 5-HT3 Receptor Antagonism

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel found on nerve terminals in the brain and gastrointestinal tract. mdpi.com When activated by serotonin, these receptors mediate fast synaptic transmission and are involved in processes like emesis (vomiting) and pain perception. mdpi.comnih.gov 5-HT3 receptor antagonists, often called "setrons," block the binding of serotonin, thereby inhibiting the nausea and vomiting reflex. drugs.com This makes them a cornerstone for managing chemotherapy-induced nausea and vomiting (CINV). nih.govdrugs.com

Beyond their antiemetic effects, 5-HT3 antagonists are being explored for treating other conditions, including irritable bowel syndrome (IBS) and psychiatric disorders like depression. mdpi.comnih.gov Research has shown that some antidepressants also function as 5-HT3 receptor antagonists. nih.gov Notably, synthetic naphthyridine derivatives have been developed specifically for this purpose. A series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, which are structural isomers of the 1,6-naphthyridine core, have been identified as a new class of potent 5-HT3 receptor antagonists, showing promise for the management of depression. nih.gov

Histamine (B1213489) H1 Receptor Antagonism

The histamine H1 receptor is a G protein-coupled receptor (GPCR) widely distributed in tissues such as smooth muscle, vascular endothelium, and the brain. nih.gov Its activation by histamine triggers the classic symptoms of allergic reactions, including inflammation and itching. Antihistamines function by targeting this receptor.

Modern structural biology has revealed that H1 receptor blockers, which act as inverse agonists, stabilize the receptor in an inactive conformation. nih.gov They achieve this by inserting a characteristic phenyl group into a deep hydrophobic pocket within the receptor. This action physically blocks the movement of a key "toggle switch" residue (W428), preventing the conformational change required for receptor activation. nih.gov Although many classes of compounds exhibit this activity, naphthyridines are also recognized as potential H1 receptor antagonists, and it is through this mechanism of stabilizing the receptor's inactive state that they would exert their anti-allergic effects. nih.gov

Mechanistic Aspects of Anti-inflammatory Responses

Beyond specific receptor antagonism, certain this compound derivatives exhibit broader anti-inflammatory effects through mechanisms involving the stabilization of cellular membranes. Inflammation is a complex biological response, and one of its components involves the release of pro-inflammatory mediators from lysosomes.

In vitro studies have demonstrated that some synthesized 1,6-naphthyridine derivatives can effectively inhibit inflammation. The primary mechanisms identified are the stabilization of red blood cell membranes and the prevention of albumin denaturation. The stabilization of the lysosomal membrane is crucial, as it prevents the release of lytic enzymes that cause tissue damage and perpetuate the inflammatory cascade. By maintaining membrane integrity, these compounds can significantly reduce the inflammatory response.

Table 1: In Vitro Anti-inflammatory Activity of a 1,6-Naphthyridine Derivative

| Assay Method | Test Compound | Concentration (µg/ml) | % Inhibition | Standard (Diclofenac) % Inhibition |

|---|---|---|---|---|

| Membrane Stabilization | Compound 3e | 100 | 81.24 ± 4.46 | 85.12 ± 1.12 |

| Albumin Denaturation | Compound 3e | 100 | 77.85 ± 0.46 | 82.41 ± 2.18 |

Other Biological Activity Mechanisms

The structural versatility of the this compound framework allows for interaction with a variety of other biological targets, leading to a wide range of activities.

Antimalarial Activity via DNA Binding

The naphthyridine scaffold is a key pharmacophore in several antimicrobial agents. Its antimalarial activity, in particular, is often linked to its ability to interfere with the parasite's DNA replication processes. This mechanism is well-established for nalidixic acid, a foundational 1,8-naphthyridine antibiotic, which selectively blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase. mdpi.com This enzyme is essential for managing DNA topology during replication.

This DNA-binding capability is also observed in 1,6-naphthyridine derivatives. For example, certain dibenzo[b,h] nih.govnih.govnaphthyridinium compounds have been synthesized and shown to function as fluorescent DNA-binding agents that intercalate into double-stranded DNA. rsc.org By binding to and stabilizing DNA or inhibiting essential enzymes like DNA gyrase and topoisomerase, these compounds effectively halt parasite replication, leading to their antimalarial effects.

Antioxidant Properties

In addition to pro-oxidant activities in certain contexts (see 6.4.4), some 1,6-naphthyridine derivatives demonstrate significant antioxidant properties. This dual potential depends on the specific molecular structure and cellular environment. The antioxidant mechanism involves the direct scavenging of free radicals, thereby neutralizing these damaging molecules before they can harm cells.

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this test, the antioxidant donates a hydrogen atom to the stable DPPH radical, a color change that can be measured spectrophotometrically. Studies have shown that synthesized 1,6-naphthyridines can exhibit noticeable DPPH scavenging activity, comparable to standard antioxidants like ascorbic acid.

Table 2: DPPH Radical Scavenging Activity of a 1,6-Naphthyridine Derivative

| Compound | Concentration (µg/ml) | % DPPH Scavenging Activity | Standard (Ascorbic Acid) % Activity |

|---|---|---|---|

| Compound 3e | 100 | 82.08 ± 1.81 | 94.12 ± 1.24 |

Neurological Disease Modulation

The ability of naphthyridine derivatives to cross the blood-brain barrier and interact with central nervous system targets makes them promising candidates for modulating neurological diseases. Some naturally derived indolo nih.govnih.govnaphthyridine alkaloids exhibit effects such as neuromuscular inhibition and sedation. nih.gov

Furthermore, their activity as antagonists at 5-HT3 receptors provides a direct link to the treatment of depression and anxiety. nih.govnih.gov Other research has proposed that naphthyridine derivatives could serve as lead compounds for treating Alzheimer's disease through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov This wide range of neuroactivity underscores the potential of this chemical class to address complex neurological and psychiatric disorders.

Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced analytical and spectroscopic characterization of the specific compound This compound is not publicly available. The requested detailed research findings for NMR, IR, Mass Spectrometry, X-ray Crystallography, Electrochemical Techniques, and Microscopic Analysis for this exact molecule could not be located.

While the analytical techniques listed in the outline are standard and essential for the structural elucidation and characterization of novel chemical entities, the specific application and resulting data for this compound have not been published in the accessible literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and sourced data that strictly adheres to the provided outline for this specific compound. Generating content for the specified sections without source data would result in speculation.

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Amino 1,6 Naphthyridine 3 Carbonitrile

Chromatographic Methods for Purity Assessment and Isolation of 4-Amino-1,6-naphthyridine-3-carbonitrile

Chromatographic techniques are indispensable in the synthesis and characterization of organic compounds, serving the dual purpose of assessing the purity of a sample and isolating the desired compound from a reaction mixture. For a compound such as this compound, both Thin-Layer Chromatography (TLC) and Column Chromatography are fundamental methods employed to ensure the integrity of the final product and to separate it from starting materials, by-products, and other impurities.

While specific chromatographic data for this compound is not extensively detailed in publicly available literature, the purification of analogous compounds, such as substituted 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, provides a strong basis for establishing effective chromatographic protocols.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, sensitive, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. In the context of this compound, TLC would be performed on a plate coated with a stationary phase, typically silica (B1680970) gel.

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. The polarity of the compound, the stationary phase, and the mobile phase are critical factors. Given the functional groups present in this compound (an amino group and a nitrile group on a heterocyclic aromatic core), it is expected to be a polar compound.

For the TLC analysis of related aminonaphthyridine derivatives, a common stationary phase is silica gel 60 F254. The choice of mobile phase is crucial for achieving good separation. A mixture of a relatively non-polar solvent and a more polar solvent is typically used, with the ratio adjusted to optimize the separation. For compounds of similar polarity, various solvent systems can be effective. The progress of the separation is visualized under UV light (typically at 254 nm), where the compound may appear as a dark spot on a fluorescent background.

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. While specific Rf values for this compound are not documented, a well-chosen solvent system would yield an Rf value ideally between 0.3 and 0.7 for effective separation and subsequent column chromatography.

Table 1: Postulated TLC Conditions for this compound Based on Analogous Compounds

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass plates |

| Mobile Phase (Eluent) | A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., 20% to 80%) or dichloromethane/methanol mixtures |

| Visualization | UV light (254 nm) |

| Expected Rf Value | 0.3 - 0.7 (in an optimized solvent system) |

Column Chromatography

Column chromatography is the primary method for the preparative scale purification of solid organic compounds. For this compound, this technique would be essential to isolate the pure compound from a crude reaction mixture.

The principle of column chromatography is similar to TLC, but it is a bulk separation technique. A glass column is packed with a stationary phase, most commonly silica gel (typically 100-200 mesh size for gravity columns or finer for flash chromatography). The crude product is loaded onto the top of the column and eluted with a solvent system, often determined from prior TLC analysis.

In the purification of related 1,8-naphthyridine-3-carbonitrile analogues, column chromatography using silica gel with a gradient elution of ethyl acetate in hexane has been successfully employed. nih.gov This suggests that a similar approach would be effective for this compound. The process would involve starting with a less polar eluent to first wash out non-polar impurities, followed by a gradual increase in the polarity of the eluent to isolate the compound of interest.

The fractions collected from the column would be analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Table 2: Inferred Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (100-200 mesh) |

| Mobile Phase (Eluent) | Gradient elution, starting with a lower polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 80% ethyl acetate in hexane) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) of collected fractions |

| Post-Purification | Evaporation of solvent from pure fractions under reduced pressure |

It is important to note that the ideal chromatographic conditions are highly dependent on the specific reaction mixture and the impurities present. Therefore, the conditions outlined above, while based on sound chemical principles and data from analogous compounds, would likely require empirical optimization for the specific case of purifying this compound.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-1,6-naphthyridine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves cyclocondensation of aminocarbonitrile precursors. For example, ethyl 4-aminoquinoline-3-carboxylate reacts with malononitrile under basic conditions (EtONa, ethanol, reflux) to form benzo[h]-1,6-naphthyridines, yielding ~71% for analogous structures . Key variables include solvent choice (DMF for polar intermediates) and catalyst optimization (e.g., Pd/C for hydrogenation steps). Temperature control (80–120°C) minimizes side reactions like premature cyano group hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Amino groups show broad singlets at δ 5.5–6.5 ppm; cyano groups resonate at δ 115–120 ppm in 13C NMR .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (MW: ~199.2 g/mol) with [M+H]+ peaks.

- HPLC : Reverse-phase C18 columns (UV detection at λ = 250 nm) assess purity (>95%) .

Q. How can the cyano group in this compound be selectively modified to produce novel derivatives?

Answer:

- Hydrolysis : KOH in H₂O/EtOH (reflux, 5 min) converts -CN to -CONH₂ (79% yield) .

- Thiolysis : H₂S in pyridine/NEt₃ (20°C, 2 h) yields -CSNH₂ (97% yield) .

- Hydrazinolysis : H₂NNH₂·H₂O (reflux) forms amidine derivatives (65% yield) .

Advanced Research Questions

Q. What computational approaches are recommended to predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) with B3LYP/6-31G* basis sets models HOMO-LUMO gaps (e.g., ~4.5 eV for similar naphthyridines) and Fukui indices to predict nucleophilic/electrophilic sites. Gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation) ensure accurate asymptotic behavior for charge distribution analysis .

Q. How should researchers design in vitro assays to evaluate the anticancer potential of this compound derivatives?

Answer:

- Cell Viability Assays : MTT tests on HeLa/MCF-7 cells (48h exposure, IC₅₀ determination).

- Kinase Profiling : Screen against EGFR/VEGFR2 using fluorescence polarization assays.

- Comparative Analysis : Benchmark against 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate derivatives (IC₅₀: 8.9 μM in HeLa) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar 1,6-naphthyridine derivatives?

Answer:

- Meta-Analysis : Compile IC₅₀ values (Table 1) and perform ANOVA to identify variables (e.g., substituent electronegativity, logP).